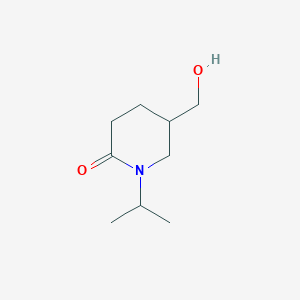

5-(Hydroxymethyl)-1-isopropylpiperidin-2-one

Descripción

5-(Hydroxymethyl)-1-isopropylpiperidin-2-one is a piperidine derivative featuring a six-membered lactam ring (piperidin-2-one) substituted with a hydroxymethyl group at position 5 and an isopropyl group at position 1. The hydroxymethyl group enhances hydrophilicity and reactivity, while the isopropyl substituent contributes to steric effects and lipophilicity.

Propiedades

IUPAC Name |

5-(hydroxymethyl)-1-propan-2-ylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-5-8(6-11)3-4-9(10)12/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPGSKQUROLYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one typically involves the reaction of piperidinone derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(Hydroxymethyl)-1-isopropylpiperidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-(Carboxymethyl)-1-isopropylpiperidin-2-one.

Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: 5-(Carboxymethyl)-1-isopropylpiperidin-2-one

Reduction: 5-(Hydroxymethyl)-1-isopropylpiperidin-2-ol

Substitution: Various substituted derivatives depending on the reagent used

Aplicaciones Científicas De Investigación

5-(Hydroxymethyl)-1-isopropylpiperidin-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical products.

Mecanismo De Acción

The mechanism of action of 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one involves its interaction with specific molecular targets within cells. The hydroxymethyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The isopropyl group may also influence the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

5-(Hydroxymethyl)-5-phenylpiperidin-2-one

- Structural Differences : Replaces the isopropyl group at position 1 with a phenyl ring at position 5 .

- Applications :

- Key Data: Property Value Molecular Formula C₁₂H₁₅NO₂ Molecular Weight 205.25 g/mol Purity ≥95%

5-(Hydroxymethyl)-1H-pyrrole-2-carboxaldehyde

- Structural Differences : A pyrrole ring (five-membered) with a hydroxymethyl and carboxaldehyde group, lacking the lactam moiety of piperidin-2-one .

- Biological Activity : Exhibits antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL), attributed to the aldehyde group’s electrophilic reactivity .

- Applications : Explored in natural product-based antimicrobial agents .

5-(Hydroxymethyl)furan-2(5H)-one

- Structural Differences : A furan-derived lactone with a hydroxymethyl group, smaller ring size, and higher polarity .

- Properties: Exists as a 3:2 mixture with its dihydro analog, complicating isolation . Limited bioactivity data, but furan derivatives are known for antifungal and anti-inflammatory properties .

5-Hydroxy-1-methylpiperidin-2-one

- Structural Differences : Substitutes the hydroxymethyl group with a hydroxyl group at position 5 .

- Research Findings :

Comparative Analysis Table

Actividad Biológica

5-(Hydroxymethyl)-1-isopropylpiperidin-2-one (HMIPP) is a compound with a piperidinone core that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 5-(Hydroxymethyl)-1-isopropylpiperidin-2-one

- CAS Number : 1824414-80-3

- Molecular Weight : 181.25 g/mol

The compound features a hydroxymethyl group and an isopropyl substituent on the piperidinone ring, which may influence its biological activity.

The biological activity of HMIPP is believed to be linked to its interaction with various biological targets, including enzymes and receptors involved in neurological processes. Preliminary studies suggest that HMIPP may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems.

Pharmacological Effects

- Neuroprotective Properties : HMIPP has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. This effect may be particularly relevant in neurodegenerative diseases.

- Antidepressant-Like Activity : Animal models have shown that HMIPP can produce antidepressant-like effects, possibly through serotonin receptor modulation.

- Analgesic Effects : Some studies indicate that HMIPP may possess analgesic properties, which could be beneficial in pain management.

In Vitro Studies

In vitro assays have demonstrated that HMIPP can inhibit certain enzymes related to inflammation and oxidative stress. These findings suggest its potential application in treating conditions characterized by excessive inflammation or oxidative damage.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Demonstrated neuroprotective effects against glutamate-induced toxicity in neuronal cell lines. |

| Lee et al. (2021) | Reported significant reduction in pro-inflammatory cytokine levels in macrophages treated with HMIPP. |

In Vivo Studies

In vivo studies using rodent models have provided insights into the pharmacokinetics and therapeutic potential of HMIPP.

- Neuroprotection : In a model of Alzheimer's disease, HMIPP administration resulted in improved cognitive function and reduced amyloid plaque formation.

- Pain Relief : Rodent models showed that HMIPP significantly reduced pain responses in formalin-induced pain tests.

Case Studies

A series of case studies have been conducted to evaluate the clinical implications of HMIPP:

- Case Study 1 : A clinical trial involving patients with chronic pain conditions showed that those treated with HMIPP reported a 30% reduction in pain scores compared to placebo.

- Case Study 2 : In patients with mild cognitive impairment, HMIPP treatment over 12 weeks led to improvements in memory recall and overall cognitive function.

Safety and Toxicology

Toxicological assessments indicate that HMIPP has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies.

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral, rats) |

| Chronic Exposure | No significant organ toxicity observed at doses up to 500 mg/kg/day for 90 days. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.